1-(3-Bromophenyl)cyclopropanecarbonitrile
Overview
Description
1-(3-Bromophenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)cyclopropanecarbonitrile can be synthesized through several methods. One common method involves the reaction of 3-bromobenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in anhydrous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Various substituted cyclopropanecarbonitriles.
Reduction: 1-(3-Bromophenyl)cyclopropanamine.
Oxidation: 1-(3-Bromophenyl)cyclopropanecarboxylic acid.
Scientific Research Applications
1-(3-Bromophenyl)cyclopropanecarbonitrile is used in various scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)cyclopropanecarbonitrile
- 1-(4-Bromo-2-fluorophenyl)cyclopropanecarbonitrile
- 1-(3,4-Dimethoxyphenyl)cyclopropanecarbonitrile
- 1-(3-Methoxyphenyl)cyclobutanecarbonitrile
Uniqueness
1-(3-Bromophenyl)cyclopropanecarbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it valuable in specific applications where bromine’s electronic and steric effects are advantageous .
Properties
IUPAC Name |
1-(3-bromophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNBUFCWKWBTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601778 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-83-1 | |
Record name | 1-(3-Bromophenyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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